molecular formula C16H14N2O3 B1517012 3-amino-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide CAS No. 1082251-82-8

3-amino-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B1517012
CAS No.: 1082251-82-8
M. Wt: 282.29 g/mol
InChI Key: QJORDLUXWDXMPA-UHFFFAOYSA-N
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Description

3-Amino-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide is a chemical compound belonging to the class of benzofurans, which are characterized by their fused benzene and furan rings This compound features an amino group (-NH2) attached to the benzofuran core and a methoxyphenyl group (-OCH3) attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of a suitable precursor, such as a substituted o-hydroxybenzaldehyde, under acidic conditions. The amino group can be introduced through subsequent reactions, such as reductive amination.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2).

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Derivatives with different substituents on the methoxyphenyl group.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways. Medicine: Industry: It can be used in the manufacture of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 3-amino-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide exerts its effects depends on its molecular targets and pathways. For instance, if used as a pharmaceutical, it may interact with specific receptors or enzymes, modulating their activity to produce therapeutic effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • 2-Amino-4-methoxybenzofuran

  • 3-Amino-4-methoxybenzofuran

  • N-(3-Amino-4-methoxyphenyl)acetamide

Uniqueness: 3-Amino-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide is unique due to its specific structural features, such as the presence of both the amino and methoxy groups on the benzofuran core. These features may confer distinct chemical and biological properties compared to similar compounds.

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Properties

IUPAC Name

3-amino-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-20-11-6-4-5-10(9-11)18-16(19)15-14(17)12-7-2-3-8-13(12)21-15/h2-9H,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJORDLUXWDXMPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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